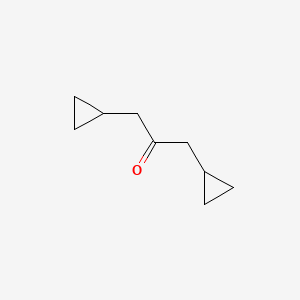

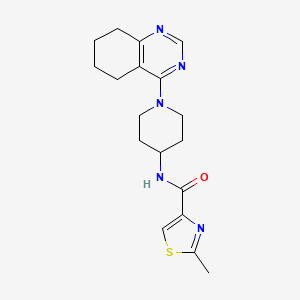

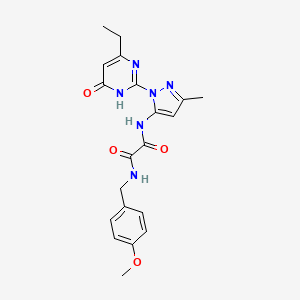

![molecular formula C23H16FN3 B2490203 5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-39-9](/img/structure/B2490203.png)

5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the quinoline family . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are known for their diverse spectrum of biological activities and are used in various fields such as medicinal chemistry .

Aplicaciones Científicas De Investigación

TRK Inhibition for Cancer Treatment

Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation and differentiation. Their continuous activation and overexpression are associated with cancer. Researchers have synthesized 38 pyrazolo [3,4-b]pyridine derivatives, including 5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline . Among these derivatives, compound C03 demonstrated promising activity as a TRKA inhibitor, with an IC50 value of 56 nM. It also selectively inhibited the proliferation of specific cancer cell lines. Further exploration of C03’s potential is warranted .

Direcciones Futuras

The future directions for research on “5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. For instance, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . Furthermore, the unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .

Mecanismo De Acción

Target of Action

Compounds similar to “5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” often target proteins like Tropomyosin receptor kinases (TRKs) which are associated with the proliferation and differentiation of cells .

Mode of Action

These compounds typically interact with their targets by binding to the active site, inhibiting the function of the protein, and thus preventing the proliferation and differentiation of cells .

Biochemical Pathways

The affected pathways often include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways, which are associated with cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of such compounds often result in the inhibition of cell proliferation and differentiation, potentially leading to the prevention or treatment of certain types of cancer .

Propiedades

IUPAC Name |

5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3/c24-18-10-6-7-16(13-18)14-27-15-20-22(17-8-2-1-3-9-17)25-26-23(20)19-11-4-5-12-21(19)27/h1-13,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSVUNWDJHLFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

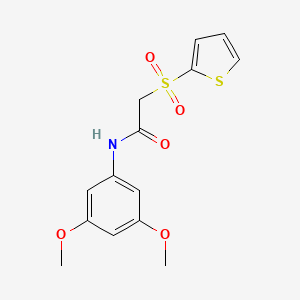

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)

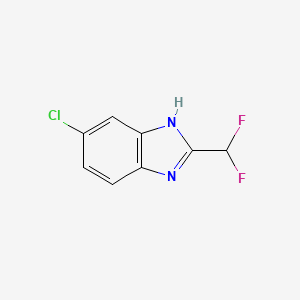

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)

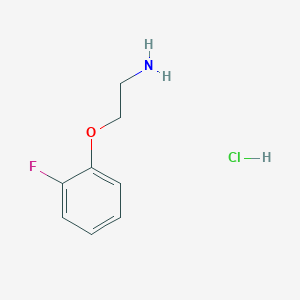

![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)